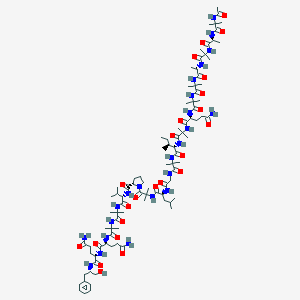
trichosporin B-VIa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichosporin B-VIa, also known as this compound, is a useful research compound. Its molecular formula is C92H153N23O24 and its molecular weight is 1965.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Trichosporin B-VIa exhibits antifungal properties that can be harnessed in clinical settings. Research indicates that T. asahii shows intrinsic resistance to several antifungal agents, including echinocandins and polyenes . The effectiveness of this compound could provide an alternative treatment option, particularly against strains resistant to conventional therapies.
Case Study: Endocarditis Treatment
A notable case involved an immunocompetent patient diagnosed with infective endocarditis caused by T. asahii. Initial treatments with standard antibiotics were ineffective until amphotericin B was introduced following the identification of the fungal pathogen. This case underscores the importance of timely diagnosis and appropriate antifungal therapy, where compounds like this compound could enhance treatment outcomes .
Biofilm Formation and Implications
The ability of T. asahii to form biofilms on medical devices poses significant challenges in treating infections. Biofilms can protect pathogens from both host immune responses and antifungal treatments . this compound may inhibit biofilm formation or disrupt established biofilms, thereby improving the efficacy of antifungal therapies.
Research Findings on Biofilm Dynamics
Studies have shown that all tested T. asahii isolates produced biofilms that were resistant to amphotericin B and fluconazole, with increased resistance correlating with higher biofilm production . Understanding how this compound interacts with biofilm structures could lead to novel therapeutic strategies.
Genetic Studies and Pathogenicity
Recent advancements in genetic research have established a gene-targeting system for T. asahii, allowing scientists to elucidate the mechanisms behind its pathogenicity . By using models such as silkworms for infection studies, researchers can assess how this compound affects virulence factors and pathogenic traits in various strains.
Gene-Targeting Applications
The development of gene-deficient mutants has opened avenues for studying specific virulence genes involved in pathogenicity. This research could lead to enhanced understanding of how this compound might modulate these pathways, potentially reducing the virulence of pathogenic strains .
Pharmacodynamics
Understanding the pharmacodynamic characteristics of this compound is crucial for optimizing its use against fungal infections. Studies have indicated that T. asahii exhibits varying susceptibility profiles to different antifungal agents, suggesting that combination therapies involving this compound might be beneficial .
Summary Table: Applications of this compound
Eigenschaften
CAS-Nummer |
121689-10-9 |
|---|---|
Molekularformel |
C92H153N23O24 |
Molekulargewicht |
1965.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-(1-hydroxyethylideneamino)-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]-2-methylpropylidene]amino]-5-iminopentylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-2-methylpropanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediimidic acid |
InChI |
InChI=1S/C92H153N23O24/c1-28-49(6)65(105-80(136)87(16,17)109-70(126)57(38-41-62(95)120)103-79(135)89(20,21)113-81(137)90(22,23)108-67(123)51(8)98-77(133)86(14,15)107-66(122)50(7)97-76(132)85(12,13)106-52(9)117)74(130)112-84(10,11)75(131)96-45-63(121)100-58(43-47(2)3)71(127)110-92(26,27)83(139)115-42-32-35-59(115)72(128)104-64(48(4)5)73(129)111-91(24,25)82(138)114-88(18,19)78(134)102-56(37-40-61(94)119)69(125)101-55(36-39-60(93)118)68(124)99-54(46-116)44-53-33-30-29-31-34-53/h29-31,33-34,47-51,54-59,64-65,116H,28,32,35-46H2,1-27H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,131)(H,97,132)(H,98,133)(H,99,124)(H,100,121)(H,101,125)(H,102,134)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,122)(H,108,123)(H,109,126)(H,110,127)(H,111,129)(H,112,130)(H,113,137)(H,114,138)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChI-Schlüssel |
LGYRMGIEJWRUTA-HGRJAQSUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=NC(C)(C)C(=NCC(=N[C@@H](CC(C)C)C(=NC(C)(C)C(=O)N1CCC[C@H]1C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C([C@H](CCC(=N)O)N=C(C(C)(C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CCC(C)C(C(=NC(C)(C)C(=NCC(=NC(CC(C)C)C(=NC(C)(C)C(=O)N1CCCC1C(=NC(C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C(C(CCC(=N)O)N=C(C(C)(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O |
Synonyme |
trichosporin B-VIa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















